molecular formula C11H6F5NO2 B3040735 Ethyl 2-cyano-2-(2,3,4,5,6-pentafluorophenyl)acetate CAS No. 2340-87-6

Ethyl 2-cyano-2-(2,3,4,5,6-pentafluorophenyl)acetate

Cat. No.: B3040735
CAS No.: 2340-87-6
M. Wt: 279.16 g/mol
InChI Key: JOMZCODXKBUPAT-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(2,3,4,5,6-pentafluorophenyl)acetate is a fluorinated cyanoacetate derivative characterized by a pentafluorophenyl group and a cyano substituent on the central carbon of the ethyl acetate backbone. The pentafluorophenyl moiety imparts strong electron-withdrawing effects, enhancing the compound's acidity and reactivity in nucleophilic or organocatalytic reactions .

This compound’s structural features make it valuable in:

  • Peptide synthesis: Derivatives like ethyl 2-cyano-2-(hydroxyimino)acetate are used as coupling reagents to activate carboxyl groups during solid-phase peptide synthesis .
  • Organocatalysis: Similar fluorinated cyanoacetates serve as intermediates in asymmetric transformations, leveraging their electron-deficient aromatic rings to stabilize transition states .

Properties

IUPAC Name

ethyl 2-cyano-2-(2,3,4,5,6-pentafluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F5NO2/c1-2-19-11(18)4(3-17)5-6(12)8(14)10(16)9(15)7(5)13/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMZCODXKBUPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-cyano-2-(2,3,4,5,6-pentafluorophenyl)acetate is a synthetic organic compound characterized by its unique structure that includes a cyano group and a highly fluorinated phenyl moiety. Its molecular formula is C11H6F5NO2C_{11}H_{6}F_{5}NO_{2} with a molecular weight of 279.16 g/mol. This compound has garnered interest in various fields due to its potential biological activities and applications in chemical synthesis.

Structure and Reactivity

The presence of the pentafluorophenyl group enhances the compound's reactivity and stability compared to less fluorinated analogs. This compound can participate in various chemical reactions such as:

  • Knoevenagel Condensation
  • Michael Addition

These reactions are significant as they allow the compound to serve as a versatile building block for synthesizing more complex molecules with potential pharmacological properties.

Biological Activity

The biological activity of this compound is primarily linked to its structural features. Compounds with similar structures have demonstrated various activities in biological systems. For instance:

  • The cyano group can enhance the compound's interaction with biological targets.
  • The fluorination may influence the compound's lipophilicity and bioavailability.

These characteristics suggest that this compound could exhibit significant biological effects worthy of further investigation.

Case Studies and Experimental Data

Recent studies have explored the synthesis and potential applications of this compound. The following table summarizes key findings from relevant research:

StudyYearFocusFindings
Smolecule2023Synthesis & ReactivityHighlighted the compound's potential as a building block in organic synthesis due to its high reactivity.
BenchChem2024Biological ApplicationsDiscussed the possible involvement of similar compounds in biological pathways and their applications in drug development.
ResearchGate2024Polymer ChemistryExplored the synthesis of reactive telechelic polymers using pentafluorophenyl esters .

Potential Applications

This compound shows promise in several areas:

  • Pharmaceutical Development : Its structure suggests potential as an active pharmaceutical ingredient (API).
  • Material Science : The compound's unique properties may be leveraged in creating advanced materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
Ethyl 2-cyano-2-(2,3,4,5,6-pentafluorophenyl)acetate (Target Compound) Not explicitly listed C₁₁H₆F₅NO₂ (inferred) 2,3,4,5,6-pentafluorophenyl, cyano, ethyl ester High electron-withdrawing capacity; potential use in organocatalysis or peptide coupling.
Ethyl 2-cyano-2-(4-fluorophenyl)acetate 15032-42-5 C₁₁H₁₀FNO₂ 4-fluorophenyl, cyano, ethyl ester Lower acidity than pentafluoro analog; used in medicinal chemistry intermediates.
Ethyl 2-cyano-2-(4-(perfluorohexyl)phenyl)acetate Not explicitly listed C₁₇H₁₀F₁₃NO₂ 4-(perfluorohexyl)phenyl, cyano, ethyl ester Extreme lipophilicity; forms regioisomers (2:1 ratio) separable by chromatography.
Ethyl 2-(2-fluorophenyl)acetate 584-74-7 C₁₀H₁₁FO₂ 2-fluorophenyl, ethyl ester (no cyano group) Pharmaceutical intermediate; lacks reactivity enhancement from cyano group.
2,3,4,5,6-Pentafluorophenylacetic acid Not explicitly listed C₈H₃F₅O₂ 2,3,4,5,6-pentafluorophenyl, carboxylic acid (no ester or cyano group) Increased acidity (pKa ~2.5); precursor for ester derivatives.
Perfluorophenyl 2-(cyclooct-2-ynyloxy)acetate 886209-60-5 C₁₆H₁₃F₅O₃ 2,3,4,5,6-pentafluorophenyl, cyclooctyne-oxy, ester (no cyano group) Used in bioorthogonal chemistry for click reactions.

Key Differences and Research Findings:

Electronic Effects: The pentafluorophenyl group in the target compound significantly lowers the pKa of the α-proton compared to mono-fluorinated analogs (e.g., 4-fluorophenyl derivative), enhancing its utility in base-catalyzed reactions . Cyano-containing analogs (e.g., ethyl 2-cyano-2-(4-fluorophenyl)acetate) exhibit greater reactivity in Knoevenagel condensations than non-cyano esters .

The perfluorophenyl group in compounds like 886209-60-5 enhances stability in harsh reaction conditions, a trait shared with the target compound .

Physical Properties: Lipophilicity increases with fluorination degree. For example, the logP of the perfluorohexyl derivative (C₁₇H₁₀F₁₃NO₂) is substantially higher than the target compound’s, affecting solubility in organic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-cyano-2-(2,3,4,5,6-pentafluorophenyl)acetate
Reactant of Route 2
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Ethyl 2-cyano-2-(2,3,4,5,6-pentafluorophenyl)acetate

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